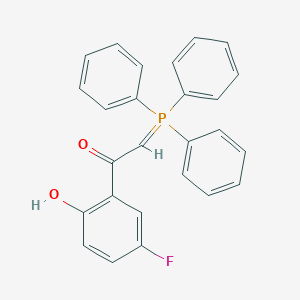

1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone

Description

1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone (CAS: 797054-15-0) is a specialized organophosphorus compound featuring a 5-fluoro-2-hydroxyphenyl group attached to an ethanone backbone conjugated with a triphenylphosphoranylidene moiety. It is a key intermediate in synthesizing (-)-Nebivolol, a β-blocker used to treat hypertension and heart failure . Structurally, the fluorine atom and hydroxyl group on the aromatic ring enhance its electronic and steric properties, influencing reactivity in cross-coupling reactions. Its molecular formula is C₂₆H₂₀FOP, with a molecular weight of 414.41 g/mol. The compound’s unique substitution pattern distinguishes it from analogous phosphoranylidene-ethanones, as discussed below.

Properties

IUPAC Name |

1-(5-fluoro-2-hydroxyphenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FO2P/c27-20-16-17-25(28)24(18-20)26(29)19-30(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVGTEJRTSLISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=CC(=O)C2=C(C=CC(=C2)F)O)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438069 | |

| Record name | 1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797054-15-0 | |

| Record name | 1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fries Rearrangement of 4-Fluorophenyl Acetate

The Fries rearrangement is a classical method for synthesizing hydroxyphenyl ketones. In this approach, 4-fluorophenyl acetate undergoes thermal rearrangement in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 1-(5-fluoro-2-hydroxyphenyl)ethanone.

Reaction Conditions

-

Catalyst : AlCl₃ (1.2 equivalents)

-

Temperature : 115–150°C

-

Solvent : Solvent-free conditions

The reaction proceeds via electrophilic acylation, where the acetyl group migrates to the ortho position relative to the hydroxyl group. The fluorine atom at the para position stabilizes the intermediate through electron-withdrawing effects, enhancing regioselectivity.

Diazotization and Fluorination of 2-Amino-5-fluorobenzoic Acid

An alternative route involves the diazotization of 2-amino-5-fluorobenzoic acid followed by iodination and hydrolysis. This method, detailed in a patent, includes:

-

Diazotization : Treatment with sodium nitrite (NaNO₂) in concentrated sulfuric acid at 0–10°C.

-

Iodination : Reaction with potassium iodide (KI) to replace the diazonium group with iodine.

-

Hydrolysis : Acidic hydrolysis of the intermediate to yield 5-fluoro-2-iodobenzoic acid, followed by decarboxylation to form the ethanone derivative.

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Diazotization | NaNO₂, H₂SO₄, 0–10°C | 85 |

| Iodination | KI, H₂O, room temperature | 78 |

| Decarboxylation | Acetic acid, 100°C | 92 |

This method offers scalability but requires careful control of reaction temperatures to avoid by-product formation.

Introduction of the Triphenylphosphoranylidene Group

The conversion of 1-(5-fluoro-2-hydroxyphenyl)ethanone into the target ylide involves phosphorus-mediated reactions.

Wittig Reaction with Triphenylphosphine

The ylide is generated via a modified Wittig reaction, where triphenylphosphine (PPh₃) reacts with the ethanone derivative in the presence of a base.

Procedure

-

Activation : The ethanone is treated with PPh₃ and a halogen source (e.g., CBr₄) to form a phosphonium salt.

-

Deprotonation : A strong base (e.g., triethylamine, Et₃N) abstracts a β-hydrogen, yielding the ylide.

Optimized Conditions

-

Molar Ratio : Ethanone:PPh₃:Base = 1:1.1:1.2

-

Solvent : Dry tetrahydrofuran (THF)

-

Temperature : 0°C to room temperature

Mechanistic Insight

The reaction proceeds through a four-membered cyclic transition state, where the phosphorus center facilitates the elimination of hydrogen halide, forming the stable ylide.

Horner-Wadsworth-Emmons Modification

An alternative approach employs the Horner-Wadsworth-Emmons reaction, which uses phosphonate esters instead of ylides. While this method improves stereoselectivity, it is less commonly applied to fluorinated substrates due to competing side reactions.

Characterization and Analytical Data

Successful synthesis requires rigorous characterization to confirm molecular structure and purity.

Spectroscopic Analysis

Chromatographic Purity

-

HPLC : >98% purity using a C18 column (acetonitrile/water, 70:30).

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates addressing challenges such as catalyst recovery and waste minimization.

Continuous Flow Synthesis

Recent advancements propose using continuous flow reactors to enhance heat transfer and reduce reaction times. For example, the Fries rearrangement achieves 90% conversion in 30 minutes under flow conditions (vs. 12 hours batchwise).

Solvent Recycling

Methanol and ethyl acetate are recovered via distillation, reducing environmental impact.

Challenges and Limitations

-

Fluorine Stability : The electron-withdrawing fluorine atom can deactivate the aromatic ring, necessitating higher temperatures for subsequent reactions.

-

Ylide Sensitivity : The triphenylphosphoranylidene group is moisture-sensitive, requiring anhydrous conditions throughout synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted phenol derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Characteristics:

- Molecular Formula: C26H20F O2P

- Molecular Weight: 414.41 g/mol

- Physical State: Brown solid

- Purity: ≥98%

- Solubility: Soluble in chloroform, dichloromethane, and DMSO

Medicinal Applications

- Intermediate in Drug Synthesis

- Anticancer Activity

- Antioxidant Properties

Material Science Applications

- Photophysical Properties

- Catalysis

Data Table: Summary of Applications

Case Studies

- Synthesis of Nebivolol

-

Anticancer Research

- A recent investigation into phosphonium ylides showed that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptotic pathways, making it a candidate for further development as an anticancer agent .

- Photophysical Studies

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated phenol moiety can participate in hydrogen bonding and electrostatic interactions, while the triphenylphosphoranylidene group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

- Fluoro-hydroxyphenyl vs. Methoxyphenyl/Chlorophenyl: The 5-fluoro-2-hydroxyphenyl group in the target compound introduces both electron-withdrawing (F) and electron-donating (OH) effects, creating a polarized aromatic system. In contrast, derivatives like 1-(4-methoxyphenyl)-2-(triphenylphosphoranylidene)ethanone (S4, ) feature a methoxy group, which is strongly electron-donating, altering reactivity in nucleophilic additions . Chlorine-substituted analogs (e.g., 1-(4-chlorophenyl)-2-(triphenylphosphoranylidene)ethanone, CAS: 1777-56-6) exhibit enhanced stability due to the electronegative Cl atom but lack the hydrogen-bonding capability of the hydroxyl group .

Physical Properties

Note: The target compound’s physical state is inferred from analogs; exact data are unavailable in the provided evidence.

Pharmaceutical Relevance

- The target compound’s role in (-)-Nebivolol synthesis highlights its importance in cardiovascular drug development . In contrast, analogs like S4 (4-methoxyphenyl) and S7 (4-chlorophenyl) are intermediates for antimicrobial or anti-inflammatory agents .

Biological Activity

1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone, an organophosphorus compound, has garnered attention for its potential biological activities. This compound features a fluorinated phenol and a triphenylphosphoranylidene moiety, which contribute to its unique reactivity and interaction with biological targets. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

- Molecular Formula : C26H20FO2P

- Molecular Weight : 414.41 g/mol

- CAS Number : 797054-15-0

- Physical State : Solid (light beige to beige)

- Melting Point : >125°C (dec.)

- Solubility : Soluble in chloroform, dichloromethane, and methanol (slightly) .

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with triphenylphosphine in organic solvents like dichloromethane or toluene under inert conditions. The reaction is often conducted at room temperature or slightly elevated temperatures to facilitate product formation .

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets through:

- Hydrogen Bonding : The fluorinated phenol moiety can form hydrogen bonds with receptors or enzymes.

- Electrostatic Interactions : The presence of the fluorine atom enhances the compound's reactivity.

- π-π Stacking Interactions : The triphenylphosphoranylidene group can engage in π-π stacking, influencing the conformation and activity of target molecules .

Antioxidant Properties

Recent studies have suggested that this compound exhibits significant antioxidant activity. This property may be beneficial in mitigating oxidative stress-related conditions, such as neurodegenerative diseases .

Enzyme Inhibition

The compound has been investigated for its potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are crucial in the pathophysiology of Alzheimer's disease. In vitro assays demonstrated that it could effectively inhibit both enzymes, suggesting a possible therapeutic application in treating cognitive decline associated with Alzheimer's .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone | Lacks fluorine | Reduced reactivity and biological activity |

| 1-(5-Chloro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone | Contains chlorine | Altered chemical properties and interactions |

| 1-(4-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone | Different substitution pattern | Varies in enzyme inhibition efficacy |

Case Studies

Research involving animal models has demonstrated the efficacy of this compound in alleviating Alzheimer-like pathology. In APPPS1 mice, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque deposition, indicating its potential as a neuroprotective agent .

Q & A

Q. What are the common synthetic routes for preparing 1-(5-Fluoro-2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone, and what reaction conditions are optimal?

The compound is synthesized via nucleophilic substitution or condensation reactions. A representative method involves refluxing a halogenated precursor (e.g., 2-chloro-1-(5-fluoro-2-hydroxyphenyl)ethanone) with triphenylphosphine in benzene under inert nitrogen atmosphere for 16 hours, followed by acid-base workup and solvent extraction . Optimal conditions include stoichiometric excess of triphenylphosphine (1.1 equiv) and inert solvents like benzene to minimize side reactions. Yield improvements may require controlled temperature gradients during reflux.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Key techniques include:

- X-ray diffraction for single-crystal structure determination, confirming bond lengths and angles (e.g., P=C bond distance ~1.68 Å) .

- FT-IR to identify functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, carbonyl stretch at ~1650 cm⁻¹) .

- Multinuclear NMR (¹H, ¹³C, ³¹P) for electronic environment analysis. The ³¹P NMR typically shows a resonance near δ +25 ppm due to the phosphoranylidene group .

Q. What safety protocols are critical during experimental handling?

Handling requires:

- Ventilation : Use chemical fume hoods to avoid inhalation of fine particulates .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Storage : Inert, airtight containers under nitrogen to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) enhance understanding of this compound’s electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts molecular geometry, vibrational frequencies, and frontier orbitals. For instance:

- HOMO-LUMO gaps (~4.5 eV) correlate with reactivity trends .

- Mulliken charges reveal electron density shifts at the fluoro-hydroxyphenyl moiety, influencing nucleophilic attack sites .

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O–H⋯O hydrogen bonds) critical for crystal packing .

Q. How can contradictions in reported antimicrobial activity data be resolved?

Discrepancies in MIC (Minimal Inhibitory Concentration) values may arise from:

Q. What experimental strategies optimize enantioselective applications of this compound in catalysis?

The phosphoranylidene group acts as a zwitterionic intermediate in asymmetric catalysis. Strategies include:

- Chiral auxiliaries : Introduce enantiopure ligands (e.g., bis(oxazoline)) to control stereochemistry in Friedel-Crafts alkylations .

- Solvent screening : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing transition states .

- Kinetic resolution : Monitor reaction progress via chiral HPLC to isolate enantiomerically enriched products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.